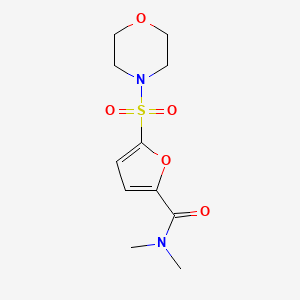![molecular formula C18H20FN3O4S B6578722 N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide CAS No. 1172364-38-3](/img/structure/B6578722.png)
N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide, commonly referred to as CFPF, is an important synthetic compound found in a variety of applications. CFPF is a highly versatile molecule that has been used in a wide range of scientific research applications, such as organic synthesis, drug discovery, and drug delivery. CFPF is also an important intermediate in the synthesis of various pharmaceuticals.
科学的研究の応用
CFPF has been used in a variety of scientific research applications, such as organic synthesis, drug discovery, and drug delivery. CFPF has been used in the synthesis of several important pharmaceuticals, such as the anti-cancer drug Taxol, the anti-inflammatory drug Celecoxib, and the antifungal drug Voriconazole. CFPF has also been used in the synthesis of various peptides, such as the peptide hormone oxytocin, as well as in the synthesis of various small molecules, such as the antimalarial drug artemisinin. CFPF has also been used in the synthesis of various dyes, such as the fluorescent dye coumarin.
作用機序
The mechanism of action of CFPF is not fully understood. However, it is believed that CFPF acts as an inhibitor of certain enzyme activities, such as the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that is involved in the regulation of cell signaling pathways and the regulation of inflammatory responses. By inhibiting the activity of PDE4, CFPF can reduce inflammation and modulate cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFPF are not fully understood. However, CFPF has been shown to modulate the activity of certain enzymes, such as PDE4, as well as modulate the activity of certain cell signaling pathways. In addition, CFPF has been shown to reduce inflammation and modulate the immune response.
実験室実験の利点と制限
The main advantage of using CFPF in lab experiments is its versatility. CFPF can be used in a variety of scientific research applications, such as organic synthesis, drug discovery, and drug delivery. CFPF is also an important intermediate in the synthesis of various pharmaceuticals. However, one of the main limitations of using CFPF in lab experiments is its toxicity. CFPF is a highly toxic compound and should be handled with caution.
将来の方向性
The future of CFPF is promising, as it has a wide range of potential applications. CFPF has the potential to be used in the synthesis of various pharmaceuticals, as well as in the synthesis of various peptides and small molecules. CFPF could also be used in the development of new drugs and drug delivery systems. In addition, CFPF could be used in the development of new dyes and other compounds for use in various scientific research applications.
合成法
CFPF can be synthesized through a variety of methods, such as the addition of a fluorine atom to the piperazine ring of the compound. The most common method of synthesizing CFPF is through the use of a palladium-catalyzed cross-coupling reaction. This reaction requires the use of a palladium catalyst, such as Pd(OAc)2, and a boronic acid, such as 4-(2-fluorophenyl)piperazine-1-boronic acid. The reaction is conducted in a solvent, such as DMF or DMSO, at a temperature of around 100°C. The reaction produces a high yield of CFPF, which can then be purified using a variety of methods, such as column chromatography or recrystallization.
特性
IUPAC Name |
N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c19-14-3-1-2-4-15(14)21-9-11-22(12-10-21)18(23)16-7-8-17(26-16)27(24,25)20-13-5-6-13/h1-4,7-8,13,20H,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSZDPDMBTVXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B6578653.png)
![1-benzyl-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea](/img/structure/B6578660.png)
![N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide](/img/structure/B6578671.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6578673.png)
![2-(3-methoxyphenoxy)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6578674.png)
![2-(2-methoxy-4-methylphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6578682.png)
![N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6578691.png)
![N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide](/img/structure/B6578708.png)

![N-[(oxolan-2-yl)methyl]-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}furan-2-carboxamide](/img/structure/B6578726.png)
![N-(2H-1,3-benzodioxol-5-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide](/img/structure/B6578734.png)
![N-(4-methyl-1,3-thiazol-2-yl)-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}furan-2-carboxamide](/img/structure/B6578737.png)

![4-(1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B6578748.png)